

(D-Trp8,D-Cys14)-Somatostatin-14 CAS number and chemical properties

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Compound of Interest

(D-Trp8,D-Cys14)-Somatostatin14

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An In-Depth Technical Guide to (D-Trp8,D-Cys14)-Somatostatin-14

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic somatostatin analog, (D-Trp8,D-Cys14)-Somatostatin-14. It details its chemical properties, synthesis, and biological activity, with a focus on its interaction with somatostatin receptors and the subsequent signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of endocrinology, oncology, and drug development, offering detailed experimental protocols and structured data to facilitate further investigation and application of this potent somatostatin analog.

Introduction

Somatostatin-14 is a naturally occurring cyclic tetradecapeptide that plays a crucial role in regulating the endocrine and nervous systems. Its therapeutic potential is limited by its short biological half-life. Consequently, numerous synthetic analogs have been developed to enhance stability and selectivity. **(D-Trp8,D-Cys14)-Somatostatin-14** is one such analog, characterized by the substitution of L-Tryptophan at position 8 with its D-enantiomer and L-



Cysteine at position 14 with its D-enantiomer. These modifications result in a peptide with increased resistance to enzymatic degradation and altered receptor binding affinities, making it a subject of significant scientific interest. This guide will delve into the core technical aspects of this compound.

Chemical Properties and Identification

(D-Trp8,D-Cys14)-Somatostatin-14 is a synthetic cyclic peptide. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value
CAS Number	61950-59-2[1]
Molecular Formula	C76H104N18O19S2[2]
Molecular Weight	1637.88 g/mol [3]
Amino Acid Sequence	Ala-Gly-c[Cys-Lys-Asn-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys]
Canonical SMILES	CINVALID-LINK C(=O)NCC(=O)N[C@H]1CSSCINVALID-LINKC)C(=O)NINVALID-LINKC(=O)NINVALID-LINKC(=O)NINVALID-LINKO)C(=O)NINVALID-LINKC(=O)NINVALID-LINK C(=O)NINVALID-LINKC)C(=O)NINVALID-LINKNINVALID-LINKC(=O)O)INVALID-LINKO">C@HNC(=O)INVALID-LINK NC(=O)INVALID-LINKNC(=O)INVALID-LINKNC1=O
Physical Appearance	Lyophilized powder
Storage and Stability	Store at -20°C for long-term stability.

Synthesis and Purification

The synthesis of **(D-Trp8,D-Cys14)-Somatostatin-14** is typically achieved through solid-phase peptide synthesis (SPPS), followed by cyclization and purification. A detailed experimental



protocol, based on the methodologies described by Felix et al. (1980), is provided below.[4]

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of the protected linear peptide on a chlorotrityl resin.

Materials:

- · 2-Chlorotrityl chloride resin
- Fmoc-protected amino acids (including Fmoc-D-Trp(Boc)-OH and Fmoc-D-Cys(Trt)-OH)
- DIPEA (N,N-Diisopropylethylamine)
- DCM (Dichloromethane)
- DMF (N,N-Dimethylformamide)
- Piperidine
- Methanol
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- TFA (Trifluoroacetic acid)
- TIS (Triisopropylsilane)
- Water

Procedure:

 Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add the first Fmoc-protected amino acid (Fmoc-D-Cys(Trt)-OH) and DIPEA. Agitate the mixture for 2 hours. Cap any remaining active sites with methanol.



- Fmoc Deprotection: Wash the resin with DMF. Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
- Amino Acid Coupling: Wash the resin thoroughly with DMF. In a separate vessel, pre-activate
 the next Fmoc-protected amino acid with HBTU, HOBt, and DIPEA in DMF. Add the activated
 amino acid solution to the resin and agitate for 2 hours.
- Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
- Cleavage from Resin: Once the linear peptide is fully assembled, wash the resin with DCM.
 Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then lyophilize to obtain a powder.

Experimental Protocol: Cyclization and Purification

Materials:

- Crude linear peptide
- Ammonium bicarbonate buffer (pH 8.5)
- Hydrogen peroxide (3%)
- Acetic acid
- Reversed-phase HPLC system with a C18 column
- Acetonitrile
- Water
- TFA

Procedure:

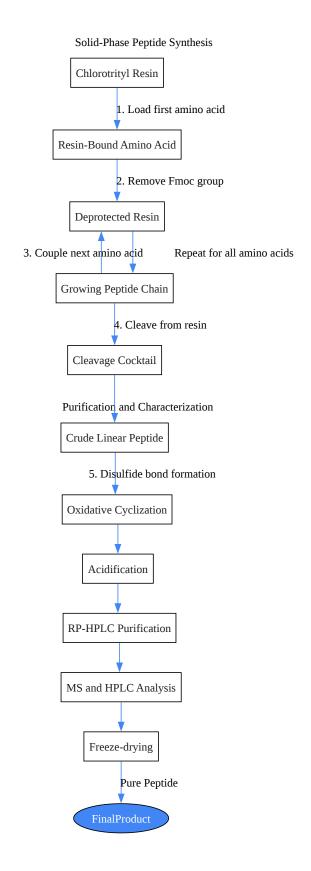
Foundational & Exploratory





- Cyclization: Dissolve the crude linear peptide in an ammonium bicarbonate buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization. Add a 3% solution of hydrogen peroxide dropwise while stirring to facilitate the formation of the disulfide bond.
 Monitor the reaction by HPLC.
- Quenching: Once the cyclization is complete, quench the reaction by adding acetic acid to lower the pH.
- Purification: Purify the cyclic peptide by reversed-phase HPLC on a C18 column. Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.
- Characterization: Collect the fractions containing the pure peptide. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
- Lyophilization: Lyophilize the pure fractions to obtain the final (D-Trp8,D-Cys14)-Somatostatin-14 product as a white powder.





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Fig. 1: Experimental workflow for the synthesis and purification of **(D-Trp8,D-Cys14)**-Somatostatin-14.

Biological Activity and Receptor Binding

(D-Trp8,D-Cys14)-Somatostatin-14 is a potent somatostatin analog that exhibits a broad spectrum of biological activities, primarily through its interaction with the five known somatostatin receptor subtypes (SSTR1-5).

Potency

Studies have shown that the D-Trp substitution at position 8 significantly enhances the biological activity of somatostatin analogs.[5] (D-Trp8)-Somatostatin-14, a closely related analog, is reported to be 6 to 8 times more potent than native somatostatin-14 in inhibiting the release of growth hormone, glucagon, and insulin.[5] While specific potency data for the double-substituted (D-Trp8,D-Cys14) analog is not readily available in comparative studies, its structural similarity suggests a comparable or even enhanced potency profile due to increased stability.

In Vivo Effects

- Intestinal Absorption: In a study on hamsters, intraperitoneal administration of (D-Trp8,D-Cys14)-Somatostatin-14 (12 μ g/100g body weight) did not significantly alter the intestinal absorption of D-glucose and D-galactose.[6] However, it did modulate the activity of certain disaccharidases, inhibiting brush-border lactase activity in females and maltase in females 4 hours post-administration, while increasing sucrase activity in both sexes 14 hours after treatment.[6]
- Neurobehavioral Effects: In rats, (D-Trp8,D-Cys14)-Somatostatin-14 has been shown to delay the extinction of active avoidance behavior and reverse electroconvulsive shockinduced amnesia, suggesting effects on memory and learning processes.

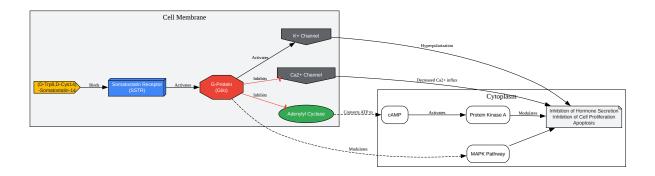
Signaling Pathways

Upon binding to its G-protein coupled receptors (GPCRs), somatostatin and its analogs, including **(D-Trp8,D-Cys14)-Somatostatin-14**, initiate a cascade of intracellular signaling events. The primary signaling pathways are inhibitory in nature.



Key Signaling Cascades:

- Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the dissociation of the G-protein complex. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased protein kinase A (PKA) activity, which in turn modulates various cellular processes, including hormone secretion and cell proliferation.
- Modulation of Ion Channels: Somatostatin receptor activation can also lead to the opening of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization and a decrease in Ca2+ influx through voltage-gated calcium channels. This is a key mechanism for the inhibition of hormone secretion.
- Activation of Phosphatases: SSTRs can activate various protein phosphatases, such as SHP-1 and SHP-2, which can dephosphorylate and inactivate signaling molecules involved in cell growth and proliferation pathways, including the MAPK/ERK pathway.





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Fig. 2: Simplified signaling pathway of **(D-Trp8,D-Cys14)-Somatostatin-14**.

Conclusion

(D-Trp8,D-Cys14)-Somatostatin-14 is a potent and stable synthetic analog of somatostatin-14. Its unique chemical properties, conferred by the double D-amino acid substitution, result in enhanced biological activity and make it a valuable tool for research in endocrinology and related fields. This technical guide provides a foundational understanding of its synthesis, chemical properties, and biological functions, offering detailed protocols and data to support its application in scientific investigation and drug development. Further research is warranted to fully elucidate its receptor binding profile and the nuances of its intracellular signaling.

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